1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine

Description

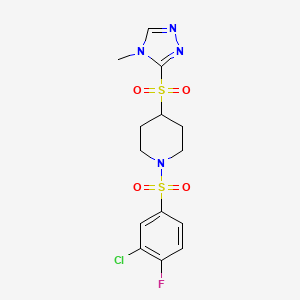

This compound features a piperidine core functionalized with two sulfonyl groups: one attached to a 3-chloro-4-fluorophenyl ring and the other to a 4-methyl-1,2,4-triazole moiety.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFN4O4S2/c1-19-9-17-18-14(19)25(21,22)10-4-6-20(7-5-10)26(23,24)11-2-3-13(16)12(15)8-11/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJXSSBPYJUEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including enzyme inhibition, antibacterial activity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features two key functional groups: a sulfonyl moiety and a triazole ring, which are known for their diverse biological activities. The presence of the 3-chloro-4-fluorophenyl group enhances its pharmacological profile by potentially increasing binding affinity to biological targets.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit significant inhibition of various enzymes. For instance, derivatives containing the sulfonamide functionality have been shown to inhibit acetylcholinesterase (AChE) and urease effectively. In studies, compounds with piperidine rings demonstrated IC50 values ranging from 0.63 to 6.28 µM against AChE . The specific compound under consideration is expected to exhibit comparable or enhanced inhibitory effects due to its unique structural features.

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives have been widely documented. Compounds bearing the piperidine nucleus have shown effectiveness against various bacterial strains. For example, synthesized piperidine derivatives were evaluated against common pathogens, demonstrating promising results in inhibiting bacterial growth . The specific compound's activity remains to be fully characterized but is hypothesized to follow similar trends based on its chemical structure.

Case Studies

- Inhibition of Tyrosinase : A study focused on tyrosinase inhibitors highlighted that compounds containing the 3-chloro-4-fluorophenyl fragment exhibited enhanced inhibitory activity compared to their unsubstituted counterparts. The IC50 values for these compounds ranged from 2.96 to 10.65 µM, indicating significant potential for therapeutic application in conditions like hyperpigmentation .

- Anticancer Potential : Compounds with triazole rings have been investigated for their anticancer properties. One study reported that triazole derivatives showed high activity against human colon cancer cell lines with IC50 values around 4.36 µM . This suggests that the compound may also possess anticancer properties worth exploring.

Research Findings

Recent studies have synthesized various derivatives of the target compound and evaluated their biological activities:

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and enzyme inhibition .

Antimicrobial Activity

Several studies have demonstrated that compounds with similar structures possess significant antibacterial properties. For instance, derivatives containing piperidine moieties have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong activity . The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.

Anticancer Potential

The anticancer properties of this compound are noteworthy. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cells. For example, compounds evaluated by the National Cancer Institute (NCI) have demonstrated significant antimitotic activity against human tumor cells . The mechanisms may involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes. Notably, sulfonamide derivatives are recognized for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease . This inhibition may help alleviate symptoms associated with cognitive decline.

Applications in Research

The diverse applications of this compound extend into several research areas:

- Pharmaceutical Development : The compound serves as a lead structure for developing new drugs targeting metabolic syndromes, diabetes, and CNS disorders.

- Biological Assays : It is utilized in biological assays to evaluate enzyme activity and interaction with various proteins.

- Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target enzymes and receptors, providing insights into its mechanism of action .

Case Studies

Recent case studies highlight the efficacy of similar compounds:

- A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized various piperidine derivatives and assessed their antibacterial and enzyme inhibitory properties. The results indicated strong inhibitory activity against urease and significant antibacterial effects .

- Another investigation focused on the structure-activity relationship (SAR) of sulfonamide derivatives, demonstrating how modifications could enhance their biological effectiveness against specific targets .

Comparison with Similar Compounds

Structural Analogues with Piperidine-Triazole Hybrids

Compound A : 4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine (CAS: 478042-34-1)

- Key Differences: Triazole Substituent: Benzylsulfanyl (C₆H₅CH₂S-) vs. methyl-sulfonyl (CH₃SO₂-) in the target compound. Aryl Group: 3-Trifluoromethylphenyl (electron-withdrawing CF₃) vs. 3-chloro-4-fluorophenyl (Cl and F substituents). The trifluoromethyl group offers stronger electron-withdrawing effects compared to chloro/fluoro substituents, which may alter binding kinetics .

Compound B : 2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a)

- Key Differences :

- Triazole Substituent : Sulfanyl (S-) linkage to an acetamide group vs. sulfonyl (SO₂-) linkage to methyl-triazole.

- Aryl Group : 4-Methoxyphenyl (electron-donating OCH₃) vs. 3-chloro-4-fluorophenyl (electron-withdrawing Cl/F).

- Impact : The methoxy group may improve solubility but reduce metabolic stability due to oxidative demethylation. The acetamide side chain introduces hydrogen-bonding capacity, which could enhance target affinity .

Analogues with Varied Core Structures

Compound C : 3-(5-((3-Chlorobenzyl)sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)pyridine

- Key Differences: Core Structure: Pyridine replaces piperidine. Substituents: Ethoxyphenyl (electron-donating OCH₂CH₃) and 3-chlorobenzylsulfanyl vs. sulfonyl-linked chloro-fluorophenyl and methyl-triazole. Impact: Pyridine’s aromaticity may reduce conformational flexibility, affecting binding to non-planar targets. The ethoxy group enhances solubility but may decrease potency due to steric hindrance .

Compound D : 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one

- Key Differences: Core Structure: Piperidine-4-one (ketone) vs. sulfonyl-substituted piperidine. Functional Groups: Pyrazole-carbonyl vs. triazole-sulfonyl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.